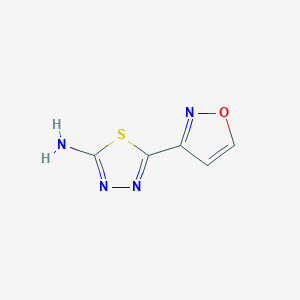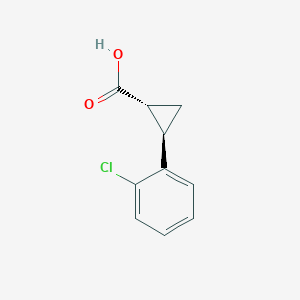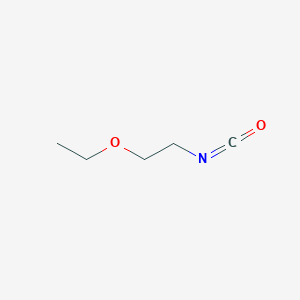
1-Ethoxy-2-isocyanatoethane
Descripción general
Descripción
1-Ethoxy-2-isocyanatoethane is an organic compound with the molecular formula C5H9NO2 and a molecular weight of 115.13 g/mol . It is characterized by the presence of an ethoxy group and an isocyanate group attached to an ethane backbone. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
The synthesis of 1-ethoxy-2-isocyanatoethane typically involves the reaction of ethyl chloroformate with ethylenediamine, followed by the treatment with phosgene . The reaction conditions usually require a controlled environment to ensure the safety and efficiency of the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired purity.
Análisis De Reacciones Químicas
1-Ethoxy-2-isocyanatoethane undergoes several types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding derivatives.
Polymerization: The isocyanate group can also undergo polymerization reactions, forming polyurethanes when reacted with polyols.
Common reagents used in these reactions include amines, alcohols, and water, under conditions that may vary depending on the desired product. Major products formed from these reactions include ureas, carbamates, and polyurethanes .
Aplicaciones Científicas De Investigación
1-Ethoxy-2-isocyanatoethane has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1-ethoxy-2-isocyanatoethane involves the reactivity of the isocyanate group. This group can react with nucleophiles, leading to the formation of stable covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparación Con Compuestos Similares
1-Ethoxy-2-isocyanatoethane can be compared with other isocyanate compounds, such as:
Methyl isocyanate: A simpler isocyanate compound with a single methyl group attached to the isocyanate group.
Phenyl isocyanate: Contains a phenyl group attached to the isocyanate group, making it more reactive due to the aromatic ring.
Hexamethylene diisocyanate: A diisocyanate compound with two isocyanate groups attached to a hexamethylene chain, commonly used in the production of polyurethanes.
The uniqueness of this compound lies in its ethoxy group, which provides different reactivity and properties compared to other isocyanates .
Propiedades
IUPAC Name |
1-ethoxy-2-isocyanatoethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-2-8-4-3-6-5-7/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMWGYVGVKSICP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30475888 | |
| Record name | Ethane, 1-ethoxy-2-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7019-12-7 | |
| Record name | Ethane, 1-ethoxy-2-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





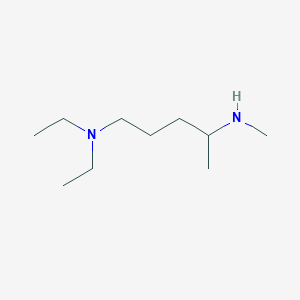
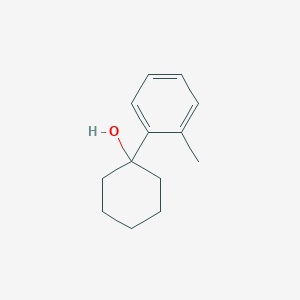
![Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid](/img/structure/B3386081.png)

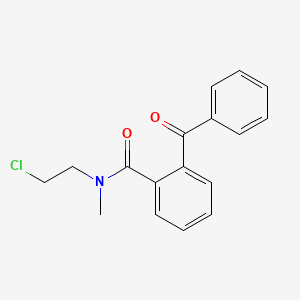

![4-[4-(ethoxycarbonyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3386100.png)
